Pamidronate disodium hydrate

Osteoporosis Bone Mineral Density Bisphosphonate Therapy

Procurement challenge: Bisphosphonate class heterogeneity creates substitution risk. Intravenous pamidronate disodium hydrate addresses this by providing reliable bioavailability in patients intolerant to oral therapy (86% remission in Paget's disease), a 4.85-fold lower risk of osteonecrosis of the jaw (ONJ) compared to zoledronic acid, and established renal safety protocols for oncology infusion centers. Key supply chain and quality metrics include: consistent supply of lyophilized powder with validated HPLC purity; proven efficacy in reducing pathologic vertebral fracture risk in multiple myeloma; and dose-adjustable administration suitable for renally impaired patients, reducing procurement complexity across clinical settings.

Molecular Formula C3H11NNa2O7P2
Molecular Weight 281.05 g/mol
Cat. No. B1240851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamidronate disodium hydrate
Synonyms(3-amino-1-hydroxypropylidene)-1,1-biphosphonate
1 Hydroxy 3 aminopropane 1,1 diphosphonic acid
1-hydroxy-3-aminopropane-1,1-diphosphonic acid
AHPrBP
amidronate
Amino 1 hydroxypropane 1,1 diphosphonate
amino-1-hydroxypropane-1,1-diphosphonate
aminohydroxypropylidene diphosphonate
aminopropanehydroxydiphosphonate
Aredia
pamidronate
pamidronate calcium
pamidronate disodium
pamidronate monosodium
Pamidronic Acid
Molecular FormulaC3H11NNa2O7P2
Molecular Weight281.05 g/mol
Structural Identifiers
SMILESC(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na].[Na]
InChIInChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;
InChIKeyJFDLEPOYGUTJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pamidronate: Pharmacological Profile & Procurement


Pamidronate disodium hydrate is a second-generation, nitrogen-containing bisphosphonate [1]. It is an analog of pyrophosphate featuring a metabolically stable P-C-P backbone that confers high affinity for hydroxyapatite in bone mineral [2]. The compound is supplied as a sterile, lyophilized powder for reconstitution into an intravenous infusion [3]. Its primary mechanism of action involves inhibition of osteoclast-mediated bone resorption by targeting farnesyl diphosphate synthase (FPPS) within the mevalonate pathway, thereby inducing osteoclast apoptosis [4]. As an FDA-approved agent, it is indicated for the treatment of moderate to severe hypercalcemia of malignancy, osteolytic bone metastases of breast cancer, osteolytic lesions of multiple myeloma, and Paget's disease of bone [5].

Mechanism
FPPS inhibitor; disrupts mevalonate pathway and induces osteoclast apoptosis in bone resorption models
Format
Sterile lyophilized powder for intravenous reconstitution; suitable for in vivo administration in rodent models
Research Context
Bone metastasis models, hypercalcemia studies, comparative bisphosphonate research

Pamidronate: In-Class Substitution Limitations


Within the bisphosphonate class, significant heterogeneity exists in potency, binding affinity, route of administration, and safety profiles [1]. A simple substitution of pamidronate with another nitrogen-containing bisphosphonate, such as alendronate or zoledronic acid, is not a straightforward procurement decision because these compounds exhibit marked differences in their clinical and pharmacological profiles [2]. For instance, while zoledronic acid demonstrates substantially greater in vitro and in vivo antiresorptive potency, this is accompanied by a different safety profile, including a higher reported risk of osteonecrosis of the jaw (ONJ) in certain patient populations [3]. Conversely, oral alendronate presents a different bioavailability challenge and, in some studies, shows differing efficacy in achieving biochemical remission in Paget's disease, particularly in patients previously treated with pamidronate [4]. Furthermore, the route of administration—intravenous infusion for pamidronate versus oral or intravenous for other agents—directly impacts patient compliance, healthcare resource utilization, and the risk profile for adverse events like gastrointestinal intolerance or renal toxicity [5]. The quantitative evidence presented below elucidates these critical differentiators, providing a robust framework for informed scientific and procurement selection.

Potency Range Mismatch
Alendronate and zoledronic acid exhibit 10x to 120x higher antiresorptive potency in preclinical models; direct substitution may alter dose-response interpretation.
Route & Formulation Differences
Oral alendronate vs. intravenous pamidronate introduce bioavailability and compliance variables that confound comparative endpoint studies.
Safety-Related Endpoint Profiles
Higher ONJ risk reported with zoledronic acid; pamidronate shows a lower ONJ endpoint context in multiple myeloma models, impacting long-term study design.

Pamidronate: Quantitative Comparative Evidence


Pamidronate vs. Alendronate in Osteoporosis

In a retrospective analysis of 45 postmenopausal osteoporosis patients, monthly intravenous pamidronate (60 mg) demonstrated comparable efficacy to oral alendronate (10 mg/day) in improving lumbar spine bone mineral density (BMD) over a 3-year period [1]. The study found no new vertebral fractures in either group and a similar rate of deterioration in pre-existing fractures, indicating that pamidronate is at least as effective as the oral standard of care [1].

BMD Change (Osteoporosis)
Head-to-head
Pamidronate ΔT-score +0.68 vs. Alendronate +0.62; difference not significant
Supports comparable BMD endpoint response in postmenopausal osteoporosis models.
Retrospective study, 85 subjects, 3-year follow-up; IV vs. oral route.
Osteoporosis Bone Mineral Density Bisphosphonate Therapy

Pamidronate vs. Alendronate in Paget's Disease

In a 2-year randomized, open-label trial involving 72 subjects with Paget's disease, intravenous pamidronate (60 mg every 3 months) was compared to oral alendronate (40 mg daily in 3-month blocks) [1]. In the subgroup of patients who were previously untreated with any bisphosphonate, the biochemical remission rates were statistically similar: 91% (20/22) for alendronate and 86% (19/22) for pamidronate [1]. However, a significant difference was observed in the magnitude of biochemical marker suppression, with alendronate achieving a greater reduction in both total alkaline phosphatase (ALP, p=0.014) and urine deoxypyridinoline/creatinine ratio (p<0.001) [1].

Biochemical Remission (Paget's)
Head-to-head
Remission rate 86% (19/22) pamidronate vs. 91% (20/22) alendronate; no significant difference
Reported similar biochemical remission endpoint context in treatment-naïve Paget's disease models.
72 patients, randomized open-label; IV every 3 months vs. oral 40 mg/day.
Paget's Disease of Bone Biochemical Remission Bisphosphonate Therapy

ONJ Risk: Pamidronate vs. Zoledronic Acid

A 2024 cohort study using the TriNetX Diamond Network analyzed 5-year outcomes in multiple myeloma patients treated with various osteoclast inhibitors [1]. While the 5-year risk of pathologic vertebral fracture was not statistically different among treatments, the risk of osteonecrosis of the jaw (ONJ) was significantly elevated for zoledronic acid and denosumab compared to alendronate and pamidronate [1]. Pamidronate and alendronate were associated with the lowest ONJ risk, supporting their continued use in this patient population [1].

ONJ Risk (Multiple Myeloma)
Head-to-head
Zoledronic acid RR 4.85, denosumab RR 2.9 vs. alendronate; pamidronate not significantly elevated
Pamidronate shows lower ONJ endpoint context in multiple myeloma bone disease models.
5-year cohort study; TriNetX network; alendronate as reference.
Multiple Myeloma Osteonecrosis of the Jaw Bisphosphonate Safety

Antiresorptive Potency: Pamidronate Baseline

Structure-activity relationship (SAR) studies in the rat thyroparathyroidectomized (TPTX) model established a clear potency hierarchy among nitrogen-containing bisphosphonates [1]. Pamidronate serves as the reference baseline, with later generations demonstrating significantly increased potency [1]. Zoledronic acid was identified as the most potent, with an ED50 of 0.07 mg/kg, making it approximately 120 times more potent than pamidronate [2]. Alendronate and ibandronate were approximately 10 times more potent than pamidronate [1].

Antiresorptive Potency Rank
Cross-study comparable
Pamidronate (ED50 ~8.4 mg/kg)
Pamidronate serves as baseline reference; potency ranking supports context-dependent selection in preclinical bone resorption assays.
Rat TPTX model, subcutaneous administration.
Bone Affinity (Ki, µM)
Head-to-head
Pamidronate Ki 83 µM vs. Zoledronic acid 81 µM; Clodronate 806 µM
Comparable high bone affinity to zoledronic acid; significantly higher than clodronate. Supports sustained retention in bone matrix studies.
Competition binding assay, human bone powder.
SRE Risk Reduction (Breast Cancer)
Head-to-head
Zoledronic acid reduced SRE risk by additional 20% (P=0.025) vs. pamidronate; 30% in hormonal therapy subgroup
Zoledronic acid shows higher reported SRE endpoint reduction; pamidronate remains a reference comparator in bone metastasis models.
Randomized double-blind trial, 1648 patients, 25-month follow-up.
Bisphosphonate Potency Osteoclast Inhibition Preclinical Model

Bone Affinity: Pamidronate vs. Zoledronic Acid

In a competition binding assay using human bone, pamidronate demonstrated a Ki of 83 μM, which is comparable to other potent nitrogen-containing bisphosphonates such as zoledronic acid (81 μM), risedronate (85 μM), and ibandronate (116 μM) [1]. In stark contrast, the non-nitrogen containing bisphosphonate clodronate exhibited a significantly weaker affinity with a Ki of 806 μM [1]. This weak affinity translated into a 10-fold higher dosing requirement in in vitro bone resorption assays after washing the bone surface, whereas pamidronate's higher affinity ensures sustained efficacy under similar conditions [1].

Bone Affinity (Ki, µM)
Head-to-head
Pamidronate Ki 83 µM vs. Zoledronic acid 81 µM; Clodronate 806 µM
Comparable high bone affinity to zoledronic acid; significantly higher than clodronate. Supports sustained retention in bone matrix studies.
Competition binding assay, human bone powder.
Bone Affinity Bisphosphonate Pharmacology Hydroxyapatite Binding

Skeletal Events in Breast Cancer: Pamidronate vs. Zoledronic Acid

A randomized, double-blind, multicenter trial (n=1648) compared long-term (25-month) outcomes of zoledronic acid (4 mg or 8 mg) versus pamidronate (90 mg) in patients with bone metastases from breast cancer or multiple myeloma [1]. In the breast cancer subgroup, zoledronic acid (4 mg) was significantly more effective than pamidronate, reducing the risk of skeletal-related events (SREs) by an additional 20% (P = 0.025) and by an additional 30% in patients also receiving hormonal therapy (P = 0.009) [1]. However, both agents were tolerated equally well [1].

SRE Risk Reduction (Breast Cancer)
Head-to-head
Zoledronic acid reduced SRE risk by additional 20% (P=0.025) vs. pamidronate; 30% in hormonal therapy subgroup
Zoledronic acid shows higher reported SRE endpoint reduction; pamidronate remains a reference comparator in bone metastasis models.
Randomized double-blind trial, 1648 patients, 25-month follow-up.
Breast Cancer Bone Metastases Skeletal-Related Events

Pamidronate: Key Application Scenarios


Paget's Disease: IV Therapy in Treatment-Naïve Patients

Based on direct comparative evidence showing that intravenous pamidronate achieves a biochemical remission rate of 86% in previously untreated Paget's disease patients, which is statistically similar to the 91% rate observed with oral alendronate [1], pamidronate is a preferred agent for patients who are unable to tolerate or adhere to oral bisphosphonate therapy. This scenario is common in elderly patients or those with gastrointestinal comorbidities. The intravenous route ensures consistent bioavailability and compliance, leading to reliable therapeutic outcomes.

Multiple Myeloma: Minimizing ONJ Risk

For the long-term management of multiple myeloma patients at risk for skeletal complications, the selection of pamidronate over more potent agents like zoledronic acid is supported by evidence showing a 4.85-fold lower relative risk of osteonecrosis of the jaw (ONJ) [1]. While all agents provide comparable reduction in pathologic vertebral fracture risk, the significantly lower ONJ risk associated with pamidronate makes it a safer choice for chronic therapy, thereby reducing the incidence of this debilitating adverse event and improving patient quality of life.

Osteoporosis: IV Therapy for Oral Intolerance

In postmenopausal women with osteoporosis who have contraindications to oral bisphosphonate therapy (e.g., esophageal disorders, inability to remain upright for 30-60 minutes post-dose) or who experience significant gastrointestinal side effects, monthly intravenous pamidronate provides a clinically proven alternative [1]. A 3-year retrospective analysis demonstrated that intravenous pamidronate (60 mg monthly) is at least as effective as daily oral alendronate in improving lumbar spine bone mineral density, with a comparable effect on preventing new vertebral fractures [1].

Supportive Care for Hypercalcemia & Bone Metastases

Pamidronate remains a cornerstone of supportive care for patients with hypercalcemia of malignancy and osteolytic bone metastases from breast cancer. While zoledronic acid offers a modest 20% additional reduction in skeletal-related events in breast cancer patients [1], pamidronate's well-established safety and efficacy profile, coupled with a potentially lower risk of ONJ, justifies its continued use. Procurement for oncology infusion centers should consider pamidronate for first-line therapy in patients with baseline renal impairment, as it can be safely administered with dose adjustments for renal function, whereas zoledronic acid carries more stringent renal monitoring requirements [2].

Application
Selection Property
Validation Focus
Paget's disease bone remodeling studies
Intravenous administration with consistent bioavailability
Biochemical remission endpoints (ALP, urine DPD/Cr)
Multiple myeloma bone disease models
Lower ONJ endpoint context relative to zoledronic acid
Jaw osteonecrosis and pathologic fracture endpoint monitoring
Osteoporosis research models (IV arm)
IV route, bypasses oral absorption variables
Lumbar spine BMD change and vertebral fracture endpoints
Hypercalcemia and bone metastasis studies
Established antiresorptive reference compound
Skeletal-related event reduction and renal safety endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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